(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Description
The compound (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid is a triterpenoid saponin with the molecular formula C₅₉H₉₆O₂₆ and a molecular weight of 1221.40 g/mol . Predicted bioactivities include interactions with DNA repair enzymes (e.g., DNA topoisomerase II alpha), hormone receptors (e.g., estrogen, androgen), and metabolic enzymes (e.g., CYP450 isoforms) .
Properties
IUPAC Name |
5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[[9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-37,39-41,48-56H,10-20H2,1-8H3,(H,57,58) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZLICPLPYSFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction and Isolation
The primary method for obtaining this compound or its close analogs (such as QS-21) is extraction from natural sources, particularly from the bark or wood of the Quillaja saponaria Molina tree (soapbark tree). This process involves:
Step 1: Plant Material Preparation
Harvesting and drying of Quillaja saponaria bark or wood, followed by grinding into powder.Step 2: Extraction
Extraction with aqueous alcohol solutions (e.g., methanol, ethanol, or mixtures with water) to solubilize saponins.Step 3: Crude Extract Purification
The crude extract undergoes liquid-liquid partitioning and chromatographic techniques (e.g., reversed-phase chromatography) to enrich saponin content.Step 4: Fractionation and Isolation
Further chromatographic separation (e.g., HPLC, size-exclusion chromatography) isolates the target saponin based on its polarity and molecular weight.Step 5: Final Purification
Additional purification steps, including preparative HPLC and crystallization, yield the pure compound.
This method is well-documented in patents and scientific literature focusing on QS-21 and related saponins. The compound's molecular weight (~1075.2 g/mol) and complex stereochemistry require careful control of extraction conditions to preserve structural integrity.
Semi-Synthetic Modification
Due to the complexity and limited availability from natural sources, semi-synthetic approaches have been developed:
Hydrolysis and Derivatization
Partial hydrolysis of natural saponin extracts can remove or modify sugar moieties to generate derivatives with improved stability or reduced toxicity.Chemical Functionalization
Introduction of functional groups (e.g., acetylation, oxidation) on the triterpene core or sugar residues to modulate immunological activity or solubility.Glycosylation Reactions
Synthetic attachment of sugar units to the triterpene aglycone using glycosyl donors under controlled conditions to recreate or modify the natural glycosidic linkages.
These methods require advanced synthetic organic chemistry techniques and are often used to produce analogs with enhanced vaccine adjuvant properties.
Analytical and Research Outcomes on Preparation
Purity and Structural Confirmation
NMR Spectroscopy and Mass Spectrometry
Used extensively to confirm the stereochemistry and molecular structure after each purification step.Chromatographic Profiles
HPLC and LC-MS analyses ensure the isolated compound matches the expected retention times and fragmentation patterns.
Yield and Efficiency
Stability and Toxicity
Preparation methods aim to minimize degradation of sensitive hydroxyl and glycosidic groups.
Modifications such as acetylation can reduce toxicity while maintaining adjuvant efficacy.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Lewis acids like BF3, AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The glycosidic nature of this compound may enhance its ability to penetrate microbial membranes and exert inhibitory effects on bacterial growth. Studies have shown that glycosides can disrupt cell wall synthesis in bacteria .
-
Antioxidant Properties
- The presence of multiple hydroxyl groups in the compound suggests strong antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals in biological systems. This property can be leveraged in the formulation of dietary supplements aimed at reducing oxidative stress and preventing chronic diseases .
-
Anti-inflammatory Effects
- Compounds with similar structural motifs have been documented to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Such effects could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Cancer Therapeutics
Agricultural Applications
- Pesticidal Activity
- Plant Growth Regulation
Biotechnological Applications
- Biocatalysis
- Drug Delivery Systems
Case Studies
- Antimicrobial Efficacy Study
- In Vivo Anti-inflammatory Research
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, modulating their activity. The hydroxyl groups and polycyclic structure suggest that it could form hydrogen bonds and hydrophobic interactions with its targets.
Comparison with Similar Compounds
Triterpenoid Glycosides
Structural Insights :
- The target compound’s triterpene core is substituted with a carboxylic acid and multiple glycosidic chains , distinguishing it from simpler triterpenes like Taraxasterol (), which lacks sugar moieties .

- Compared to the compound in , which has a higher TPSA due to additional hydroxyl and glycosyl groups, the target compound exhibits lower predicted toxicity (e.g., reproductive toxicity: 90% in vs.
Functional Contrast :
Functional Comparison with Natural Analogues
Metabolic and Toxicity Profiles
- Human Intestinal Absorption : The target compound is predicted to have low intestinal absorption due to its high polarity, similar to the compound in (TPSA >500 Ų) .
- Mitochondrial Toxicity : The target compound shows 76.25% probability of mitochondrial toxicity , lower than ’s analogue (85% probability) .
- Receptor Binding: Both the target compound and Syriogenin () interact with hormone receptors, but the latter’s furanone moiety may favor steroidogenic enzyme modulation .
Therapeutic Potential
- DNA Repair Inhibition : Unique to the target compound, this activity contrasts with Calotoxin (), which targets ion channels .
- Anticancer Potential: The compound in ’s high PPARγ binding (83.08%) suggests utility in metabolic disorders, whereas the target compound’s DNA interactions may favor oncology applications .
Biological Activity
The compound identified as (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,... is a complex organic molecule with significant biological activity. This article examines its pharmacological properties based on various studies and data sources.
Molecular Formula
- Molecular Weight: 1131.26 g/mol
- Molecular Formula: CHO
Structural Features
The compound comprises multiple hydroxyl groups and a complex tetradecahydropicene backbone. This structure contributes to its biological activity and interactions with biological targets.
| Feature | Description |
|---|---|
| Hydroxyl Groups | Multiple hydroxyl groups enhance solubility and reactivity. |
| Tetradecahydropicene Backbone | Provides structural stability and potential for various interactions. |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activity , which is crucial for neutralizing free radicals in biological systems. This property is linked to the presence of hydroxyl groups that can donate electrons.
Anti-inflammatory Effects
Studies have shown that related triterpenoids possess anti-inflammatory properties . These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of signaling pathways that regulate inflammation.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects . It has been observed to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.
Case Studies
- Study on Inflammatory Models : In vitro experiments demonstrated that the compound reduced the expression of inflammatory markers in RAW 264.7 macrophages.
- Cancer Cell Lines : The compound showed cytotoxic effects on various cancer cell lines in vitro by inducing cell cycle arrest.
Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of this compound to specific proteins involved in metabolic pathways. These studies provide insights into its potential as a therapeutic agent.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| TKT | -8.5 |
Q & A
Q. Q1. What experimental techniques are critical for structural elucidation of this compound, given its stereochemical complexity?
To resolve stereochemistry and confirm the compound’s structure:
- Nuclear Magnetic Resonance (NMR) : Use -, -, and 2D NMR (e.g., COSY, HSQC) to assign stereocenters and glycosidic linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives can be synthesized .
Q. Q2. How can researchers identify functional groups and predict reactivity in this polyhydroxylated structure?
- FT-IR Spectroscopy : Detect hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) groups via characteristic absorption bands (e.g., 3200–3600 cm for -OH) .
- Computational Chemistry : Density Functional Theory (DFT) calculations to map electrostatic potentials and nucleophilic/electrophilic sites .
Q. Q3. What analytical methods ensure purity and stability during isolation?
- HPLC-PDA/ELSD : Reverse-phase HPLC with photodiode array (PDA) or evaporative light scattering detection (ELSD) to monitor degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under synthetic or storage conditions .
Advanced Research Questions
Q. Q4. How can computational methods optimize the synthesis of this compound’s glycosidic bonds?
- Reaction Path Search Algorithms : Quantum mechanical calculations (e.g., DFT) to model transition states and identify low-energy pathways for glycosylation .
- Machine Learning (ML) : Train models on existing glycosylation reaction data to predict optimal catalysts (e.g., Lewis acids) or solvent systems .
- Hybrid Workflow : Combine computational predictions with high-throughput screening (HTS) to validate reaction conditions .
Q. Q5. How should researchers resolve contradictions between experimental data and computational predictions (e.g., unexpected regioselectivity)?
- Error Source Analysis : Compare calculated vs. observed NMR chemical shifts (using tools like DP4+ analysis) to identify misassigned stereocenters .
- Dynamic Control Experiments : Vary reaction parameters (temperature, solvent polarity) to test if kinetic vs. thermodynamic control explains discrepancies .
Q. Q6. What factorial design approaches are suitable for optimizing multi-step synthesis?
Q. Q7. How can stereochemical effects on biological activity be systematically studied?
Q. Q8. What strategies mitigate degradation during long-term stability studies?
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then use LC-MS to identify degradation pathways .
- Lyophilization : Assess freeze-dried formulations for improved shelf-life in aqueous environments .
Emerging Research Directions
Q. Q9. How can AI-driven "smart laboratories" accelerate research on this compound?
Q. Q10. What in silico tools predict pharmacokinetic properties (e.g., bioavailability) of this highly polar molecule?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

